molecular formula C21H17N3O2 B14094165 5-(2-hydroxy-3-methylphenyl)-N-(naphthalen-1-yl)-1H-pyrazole-3-carboxamide

5-(2-hydroxy-3-methylphenyl)-N-(naphthalen-1-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B14094165
M. Wt: 343.4 g/mol
InChI Key: ODSAXXUADLFSFR-UHFFFAOYSA-N
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Description

5-(2-hydroxy-3-methylphenyl)-N-(naphthalen-1-yl)-1H-pyrazole-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazole ring, a naphthalene moiety, and a carboxamide group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-hydroxy-3-methylphenyl)-N-(naphthalen-1-yl)-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the naphthalene moiety and the carboxamide group. Common reagents used in these reactions include hydrazine derivatives, naphthalene derivatives, and carboxylic acid derivatives. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(2-hydroxy-3-methylphenyl)-N-(naphthalen-1-yl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carboxamide group can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents, nitrating agents, or sulfonating agents under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines.

Scientific Research Applications

5-(2-hydroxy-3-methylphenyl)-N-(naphthalen-1-yl)-1H-pyrazole-3-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-(2-hydroxy-3-methylphenyl)-N-(naphthalen-1-yl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-hydroxyphenyl)-N-(naphthalen-1-yl)-1H-pyrazole-3-carboxamide
  • 5-(3-methylphenyl)-N-(naphthalen-1-yl)-1H-pyrazole-3-carboxamide
  • 5-(2-hydroxy-3-methylphenyl)-N-(phenyl)-1H-pyrazole-3-carboxamide

Uniqueness

5-(2-hydroxy-3-methylphenyl)-N-(naphthalen-1-yl)-1H-pyrazole-3-carboxamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Its combination of a hydroxyl group, a methyl group, and a naphthalene moiety makes it a versatile compound for various applications.

Properties

Molecular Formula

C21H17N3O2

Molecular Weight

343.4 g/mol

IUPAC Name

3-(2-hydroxy-3-methylphenyl)-N-naphthalen-1-yl-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C21H17N3O2/c1-13-6-4-10-16(20(13)25)18-12-19(24-23-18)21(26)22-17-11-5-8-14-7-2-3-9-15(14)17/h2-12,25H,1H3,(H,22,26)(H,23,24)

InChI Key

ODSAXXUADLFSFR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C2=NNC(=C2)C(=O)NC3=CC=CC4=CC=CC=C43)O

Origin of Product

United States

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